REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH:6]([CH3:9])[C:7]#[N:8].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][CH:11]=[CH:10][C:4]=1[O:5][CH:6]([CH3:9])[CH2:7][NH2:8] |f:1.2.3.4.5.6|
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Name
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|
Quantity
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3.91 g
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Type
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reactant
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Smiles
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COC1=C(OC(C#N)C)C=CC=C1
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Name
|
|
Quantity
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44 mL
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Type
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reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction was quenched with water (3 ml), 15% NaOH (3 ml) and water (9 ml)
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Type
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FILTRATION
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Details
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The resulting material was filtered through celite
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Type
|
WASH
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Details
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The celite was washed with methanol (200 ml)
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Type
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CUSTOM
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Details
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the solvent was removed under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OC(CN)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 7% | |
YIELD: CALCULATEDPERCENTYIELD | 6.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |